2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Properties
- Fadda et al. (2017) explored the synthesis of various heterocycles, including thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives, as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. This indicates a potential use in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticancer Activity
- A study by Altug et al. (2011) reported the synthesis of thiazolo[3,2-a]pyridines, with one compound demonstrating promising anticancer activity across various cancer cell lines, suggesting potential therapeutic applications (Altug, Burnett, Caner, Dürüst, Elliott, Glanville, Guy, & Westwell, 2011).
Antimicrobial Effects
- El‐Kazak & Ibrahim (2013) synthesized thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives and screened them for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Synthesis and Characterization
- Various studies have focused on the synthesis and characterization of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives for different applications, as reported by Sodha et al. (2003) and Hassan (2007), highlighting the compound's versatility in chemical synthesis (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003); (Hassan, 2007).
Potential Antipsychotic Agents
- A study by Scott et al. (1995) investigated derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol as potential antipsychotic agents, suggesting applications in mental health treatments (Scott, Baxter, Bennett, Boyd, Blum, Codd, Kukla, Malloy, Maryanoff, & Maryanoff, 1995).
Properties
IUPAC Name |
2-ethyl-5-[furan-2-yl(pyrrolidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-2-11-16-15-19(17-11)14(20)13(22-15)12(10-6-5-9-21-10)18-7-3-4-8-18/h5-6,9,12,20H,2-4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUBCVNRVLLLRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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